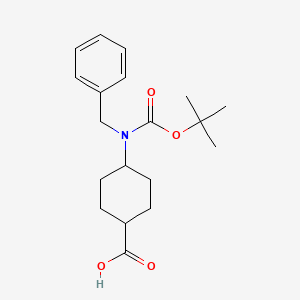![molecular formula C13H20ClNO B12067109 Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride CAS No. 87740-34-9](/img/structure/B12067109.png)
Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride is a chemical compound with the molecular formula C13H20ClNO It is a derivative of benzenamine, where a cyclohexyloxy methyl group is attached to the third position of the benzene ring, and it is present as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride typically involves the reaction of 3-aminobenzyl alcohol with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzyl alcohol is replaced by the cyclohexyloxy group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-methyl-: A similar compound with a methyl group at the third position instead of the cyclohexyloxy methyl group.
Benzenamine, 3-chloro-: A compound with a chlorine atom at the third position.
Benzenamine, 3-nitro-: A compound with a nitro group at the third position.
Uniqueness
Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride is unique due to the presence of the cyclohexyloxy methyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
87740-34-9 |
|---|---|
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
3-(cyclohexyloxymethyl)aniline;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;/h4-6,9,13H,1-3,7-8,10,14H2;1H |
InChI Key |
ZIVWYKQIGCDHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCC2=CC(=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid](/img/structure/B12067049.png)






![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067087.png)



